![molecular formula C13H12ClN5 B12176973 N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12176973.png)
N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with a 2-chlorobenzyl group and a methyl group attached. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyridazine ring: This step involves the formation of the pyridazine ring through cyclization reactions.
Attachment of the 2-chlorobenzyl group: This can be done via nucleophilic substitution reactions.
Introduction of the methyl group: This step can be achieved through alkylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or other positions in the molecule.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H12ClN5
- Molecular Weight : 273.72 g/mol
- CAS Number : 1032005-06-3
The compound features a triazole ring fused with a pyridazine structure, which is known for its biological activity. The presence of the chlorine atom and the specific substitution patterns enhance its reactivity and biological profile.
Pharmacological Applications
N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been investigated for various pharmacological applications:
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial agents .
Anticancer Potential
The triazole-pyridazine framework has been linked to anticancer activity. For instance, similar compounds have been reported to selectively inhibit c-Met kinases, which play a crucial role in cancer cell proliferation and survival . This makes this compound a candidate for further development in cancer therapeutics.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of triazole derivatives. Some studies suggest that they may modulate pathways related to neurodegenerative diseases such as Huntington's disease . The ability to cross the blood-brain barrier could make this compound relevant in treating central nervous system disorders.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound demonstrated moderate to strong activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the chlorobenzyl group could enhance activity further.
Case Study 2: Cancer Research
A preclinical study evaluated the effectiveness of triazolo-pyridazine derivatives against non-small cell lung cancer (NSCLC). This compound was found to inhibit tumor growth in vitro and in vivo models by targeting c-Met pathways. Further investigations are warranted to explore its mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound has a similar triazolopyridazine structure but with different substituents, leading to different biological activities and applications.
Other triazolopyridazine derivatives: These compounds share the core triazolopyridazine structure but differ in their substituents, which can significantly impact their properties and applications
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Compound Overview
- Common Name: this compound
- CAS Number: 1032005-06-3
- Molecular Formula: C₁₃H₁₂ClN₅
- Molecular Weight: 273.72 g/mol
Synthesis
The synthesis of this compound involves multi-step reactions starting from appropriate precursors that typically include triazole and pyridazine derivatives. The methods often employ standard organic synthesis techniques such as condensation reactions and cyclization processes.
Antiproliferative Properties
Research indicates that derivatives of the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- A study demonstrated that compounds similar to this compound showed moderate to potent antiproliferative effects with IC₅₀ values ranging from 0.008 to 90.5 μM across different cell lines (SGC-7901, A549, HT-1080) .
The mechanism of action for compounds within this class often involves:
- Inhibition of Tubulin Polymerization: The compound effectively inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division .
- Cell Cycle Arrest: Studies have shown that these compounds can induce G2/M phase arrest in cancer cells, leading to apoptosis .
Study 1: Antiproliferative Activity Evaluation
In a comparative study involving various triazolo-pyridazine derivatives:
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
4q | SGC-7901 | 0.014 |
4q | A549 | 0.008 |
4q | HT-1080 | 0.012 |
This illustrates the compound's effectiveness against multiple cancer types .
Study 2: Mechanistic Insights
Another study focused on the binding interactions of the compound at the colchicine site on microtubules. Molecular modeling studies indicated strong binding affinity and a potential mechanism for disrupting microtubule dynamics .
Properties
Molecular Formula |
C13H12ClN5 |
---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C13H12ClN5/c1-9-16-17-13-7-6-12(18-19(9)13)15-8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,18) |
InChI Key |
ASZUTVKVZUPZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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